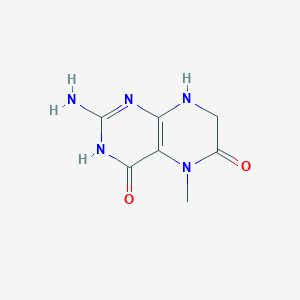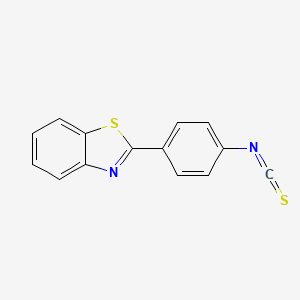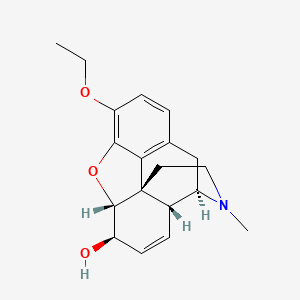
Ethyl-alpha-isomorphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-alpha-isomorphine is a synthetic opioid analgesic and antitussive agent. It is structurally related to morphine and is known for its potent effects in pain relief and cough suppression. This compound is not widely available in the United States but is used in various countries for medical purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-alpha-isomorphine involves several steps, starting from morphine or codeine. The key steps include:
Isomerization: Conversion of the morphine structure to the isomorphine structure.
The reaction conditions typically involve the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Obtaining morphine from opium poppy.
Chemical Modification: Ethylation and isomerization of morphine to produce this compound.
Purification: Using techniques like crystallization and chromatography to obtain pure this compound.
化学反応の分析
Types of Reactions
Ethyl-alpha-isomorphine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the ethyl group to a methyl group.
Substitution: Substitution of the ethyl group with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides in the presence of a base are commonly used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Mthis compound.
Substitution: Various alkyl-substituted isomorphine derivatives.
科学的研究の応用
Ethyl-alpha-isomorphine has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid chemistry and synthesis.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic and antitussive properties.
Industry: Used in the development of new opioid analgesics and antitussive agents.
作用機序
Ethyl-alpha-isomorphine exerts its effects by binding to opioid receptors in the brain and spinal cord. The primary molecular targets are the mu-opioid receptors, which are responsible for its analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to pain relief and cough suppression.
類似化合物との比較
Ethyl-alpha-isomorphine is similar to other opioid compounds such as morphine, codeine, and dihydrocodeine. it is unique in its structure due to the presence of the ethyl group and the isomerization of the morphine structure. This structural modification results in different pharmacological properties compared to its analogs.
List of Similar Compounds
Morphine: A natural opioid analgesic.
Codeine: A natural opioid used for pain relief and cough suppression.
Dihydrocodeine: A semi-synthetic opioid used for pain relief.
Ethylmorphine: Another ethylated derivative of morphine with similar properties.
This compound stands out due to its unique structural modifications and potent pharmacological effects, making it a valuable compound in scientific research and medical applications.
特性
CAS番号 |
47252-01-7 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC名 |
(4R,4aR,7R,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-14,18,21H,3,8-10H2,1-2H3/t12-,13+,14+,18-,19-/m0/s1 |
InChIキー |
OGDVEMNWJVYAJL-WVVQHKAJSA-N |
異性体SMILES |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@@H](C=C5)O)C=C1 |
正規SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


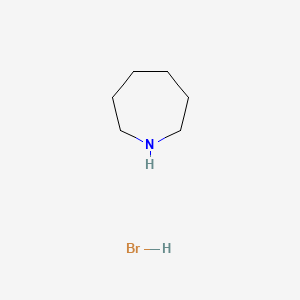
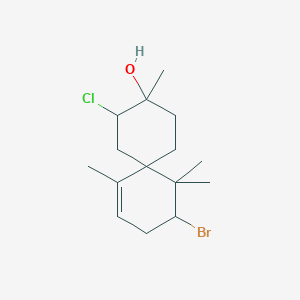
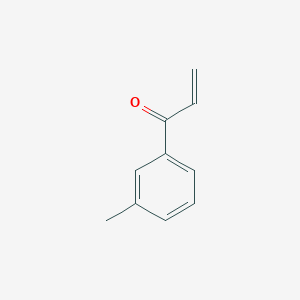
![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
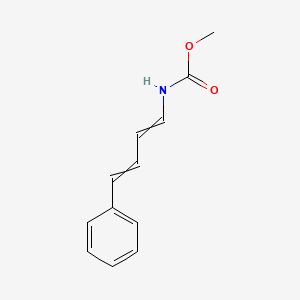
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

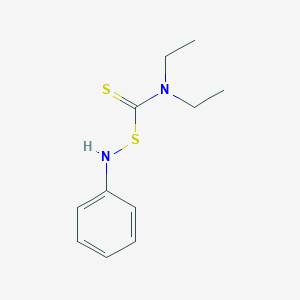
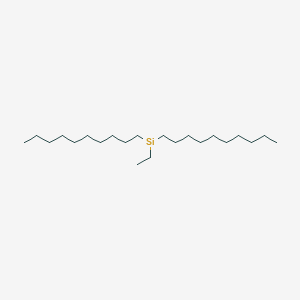
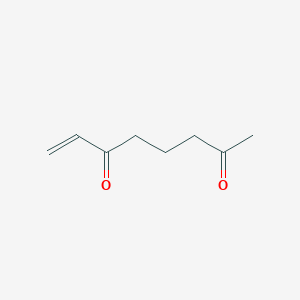
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
